molecular formula C22H28N2O2 B2724474 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide CAS No. 941960-34-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Cat. No.: B2724474
CAS No.: 941960-34-5
M. Wt: 352.478
InChI Key: FTRPUYVRCRZICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic small molecule with a molecular formula of C22H28N2O2 and a molecular weight of 352.47 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the field of metabolic disease. It features a hybrid structure combining a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery, with a bulky, hydrophobic adamantane moiety. Adamantyl-derived carboxamides have been identified as a potent class of inhibitors for the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1 activity with selective inhibitors is a promising strategy for treating various metabolic disorders, including insulin resistance, type 2 diabetes, dyslipidemia, and obesity . Preclinical studies show that inhibiting this enzyme, which amplifies local glucocorticoid action, has beneficial effects on these conditions. The presence of the adamantyl group is a common feature in many high-affinity 11β-HSD1 inhibitors, as its highly hydrophobic nature contributes strongly to binding within the enzyme's active site . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-14(25)24-6-2-3-18-10-19(4-5-20(18)24)23-21(26)22-11-15-7-16(12-22)9-17(8-15)13-22/h4-5,10,15-17H,2-3,6-9,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRPUYVRCRZICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Acetyl vs. 2-Methylpropyl/Oxo (THQ Derivatives): The acetyl group in the main compound likely improves aqueous solubility compared to the bulkier 2-methylpropyl substituent in the second compound.
  • THQ vs. The ethoxy group may enhance metabolic stability but increase LogP, limiting CNS penetration .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic compound that combines a quinoline moiety with an adamantane carboxamide group. This unique structure confers various biological activities that are currently under investigation for potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Structural Formula

The structural formula of this compound can be represented as:

C22H28N2O2\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{2}

IUPAC Name

The IUPAC name for this compound is N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)adamantane-1-carboxamide.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as urease, which is significant in the context of cancer and other diseases .
  • Receptor Interaction : It may interact with muscarinic acetylcholine receptors (M3R), influencing cell proliferation and apoptosis resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited cytotoxic effects against various cancer cell lines. A notable study demonstrated that it induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .

Anti-inflammatory Properties

The compound's structural features suggest it may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary assays indicate that this compound may exhibit antimicrobial effects, although further research is needed to quantify this activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds, a comparison with similar quinoline and adamantane derivatives is essential.

Compound NameStructure TypeNotable Activity
Quinoline DerivativesQuinoline-basedAnticancer and antimicrobial
Adamantane DerivativesAdamantane-basedAntiviral and neuroprotective
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)...Quinoline + AdamantaneAnticancer and anti-inflammatory

This compound stands out due to its dual functionality derived from both quinoline and adamantane structures.

Study 1: Anticancer Efficacy

A recent study examined the efficacy of the compound against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction compared to control groups. The study utilized cell viability assays and flow cytometry to assess the effects on cell proliferation and death mechanisms .

Study 2: Urease Inhibition

Another investigation focused on the urease inhibition potential of this compound. The results showed that it effectively reduced urease activity in vitro, suggesting a possible role in managing conditions where urease plays a critical role .

Q & A

Q. What are the established synthetic methodologies for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide?

The synthesis typically involves multi-step reactions starting with the preparation of the tetrahydroquinoline and adamantane moieties. Key steps include:

  • Acetylation : Introducing the acetyl group to the tetrahydroquinoline scaffold under reflux conditions using acetic anhydride or acetyl chloride in solvents like dichloromethane .
  • Amide Coupling : Reacting the acetylated tetrahydroquinoline intermediate with adamantane-1-carboxylic acid using coupling reagents (e.g., HATU, DCC) in polar aprotic solvents like dimethylformamide (DMF) or toluene. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields the pure compound.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the integration of the acetyl, tetrahydroquinoline, and adamantane groups. For example, the adamantane protons appear as multiplets at δ 1.6–2.3 ppm, while the acetyl methyl group resonates near δ 2.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+) matching the theoretical molecular weight (e.g., ~353.4 g/mol) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding interactions, as seen in related adamantane-carboxamide derivatives .

Q. What are the solubility and stability profiles of this compound?

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–9) and temperatures (4–40°C) indicate degradation above 60°C, requiring storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized during amide bond formation?

  • Solvent Screening : Toluene improves yields (~75%) compared to DMF (~60%) due to reduced side reactions .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% purity .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-Response Studies : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2), explaining variability in anti-inflammatory activity .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with bioassays, necessitating fresh stock solutions for reproducibility .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Modification : Replacing the acetyl group with sulfonamide (e.g., as in ) increases hydrophilicity and blood-brain barrier penetration .
  • Adamantane Isosteres : Testing decalin or bicyclo[2.2.2]octane analogs assesses the role of rigidity in target binding .
  • Bioisosteric Replacement : Swapping the tetrahydroquinoline core with indole or benzothiazole scaffolds modulates selectivity for kinase targets .

Q. What advanced techniques validate target engagement in vitro?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to purified proteins like SARS-CoV-2 main protease .
  • Cellular Thermal Shift Assay (CETSA) : Confirms thermal stabilization of target proteins in lysates treated with the compound .
  • CRISPR-Cas9 Knockout Models : Genetic ablation of putative targets (e.g., HDAC6) validates mechanism-specific effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in enzymatic inhibition assays?

  • Buffer Optimization : Varying ionic strength (e.g., 50 mM vs. 150 mM NaCl) identifies non-specific binding artifacts .
  • Control Experiments : Include known inhibitors (e.g., aspirin for COX-2) to benchmark activity and exclude assay interference .
  • Orthogonal Assays : Confirm hits using fluorescence polarization (FP) alongside colorimetric methods .

Q. Why do crystallography data sometimes conflict with computational predictions?

  • Conformational Flexibility : Solution-state NMR reveals dynamic regions (e.g., tetrahydroquinoline ring puckering) not captured in static crystal structures .
  • Solvent Effects : Molecular dynamics simulations (AMBER) account for aqueous environments, reconciling docking poses with crystallographic data .

Methodological Resources

  • Crystallography : SHELXL (v.2018/3) for refining hydrogen-bond networks and anisotropic displacement parameters .
  • Synthesis Protocols : Detailed procedures for amide coupling in Bioorganic Chemistry (2021) and Acta Crystallographica (2022) .
  • Bioactivity Profiling : Standardized assays in Journal of Medicinal Chemistry (2023) for antimicrobial and anticancer screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.